molecular formula C24H18FN5O2 B10940977 N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10940977
M. Wt: 427.4 g/mol
InChI Key: HFUMKTAYXFROIS-UHFFFAOYSA-N
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Description

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a phenylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and phenylisoxazole groups. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorobenzene derivative, which can be coupled with the pyrazole ring using a palladium-catalyzed cross-coupling reaction.

    Formation of the Phenylisoxazole Moiety: This can be synthesized through a cyclization reaction involving a nitrile oxide and a phenylacetylene derivative.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate compounds and forming the carboxamide group through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of a particular enzyme, resulting in the suppression of a biochemical pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(1H-PYRAZOL-3-YL)-3-(4-CHLOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-(1H-PYRAZOL-3-YL)-3-(4-METHOXYPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H18FN5O2

Molecular Weight

427.4 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-3-(4-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H18FN5O2/c1-14-12-20(28-30(14)2)27-23(31)18-13-19(15-6-4-3-5-7-15)26-24-21(18)22(29-32-24)16-8-10-17(25)11-9-16/h3-13H,1-2H3,(H,27,28,31)

InChI Key

HFUMKTAYXFROIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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